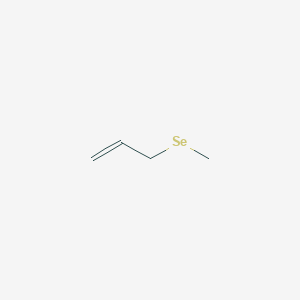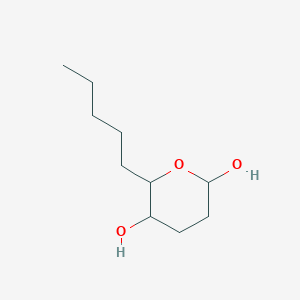
6-Pentyloxane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentyloxane-2,5-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a six-membered oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Pentyloxane-2,5-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of alkenes using osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃).
Epoxide Hydrolysis: Another approach is the acid-catalyzed hydrolysis of an epoxide, which results in the formation of a trans-diol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation or epoxide hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Pentyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
6-Pentyloxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Pentyloxane-2,5-diol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Oxane Ring: The oxane ring provides structural stability and can undergo ring-opening reactions under specific conditions.
Comparison with Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Utilized in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness: 6-Pentyloxane-2,5-diol stands out due to its six-membered oxane ring, which imparts unique chemical properties and reactivity compared to other diols. Its structural features make it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
92413-95-1 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-pentyloxane-2,5-diol |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h8-12H,2-7H2,1H3 |
InChI Key |
HLDRIBGVOXBOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CCC(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
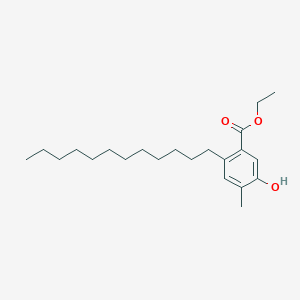
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
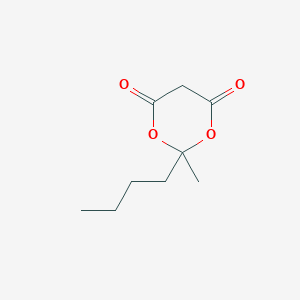
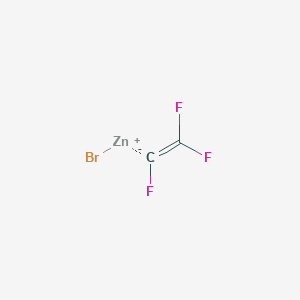

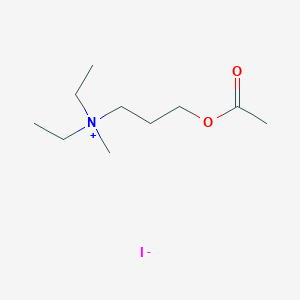


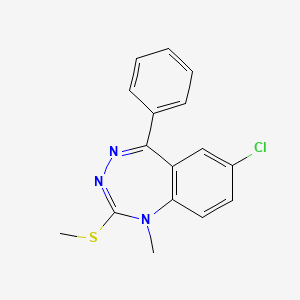
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
